molecular formula C10H9IO4 B13655418 4-(Ethoxycarbonyl)-2-iodobenzoic acid

4-(Ethoxycarbonyl)-2-iodobenzoic acid

Katalognummer: B13655418
Molekulargewicht: 320.08 g/mol
InChI-Schlüssel: UTNSESICUSBONX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Ethoxycarbonyl)-2-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group and an iodine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-2-iodobenzoic acid typically involves the iodination of 4-(Ethoxycarbonyl)benzoic acid. One common method is the Sandmeyer reaction, where the diazonium salt of 4-(Ethoxycarbonyl)benzoic acid is treated with potassium iodide to introduce the iodine atom. The reaction conditions usually involve an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethoxycarbonyl)-2-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of biaryl compounds in Suzuki-Miyaura coupling.

    Reduction: Formation of 4-(Ethoxycarbonyl)-2-iodobenzyl alcohol.

    Oxidation: Formation of 4-(Carboxy)-2-iodobenzoic acid.

Wissenschaftliche Forschungsanwendungen

4-(Ethoxycarbonyl)-2-iodobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Ethoxycarbonyl)-2-iodobenzoic acid in chemical reactions involves the activation of the iodine atom or the carboxylic acid group. In the Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-palladium bond, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Ethoxycarbonyl)benzoic acid: Lacks the iodine atom and is less reactive in substitution reactions.

    2-Iodobenzoic acid: Lacks the ethoxycarbonyl group and has different reactivity and applications.

    4-(Carboxy)-2-iodobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethoxycarbonyl group.

Uniqueness

4-(Ethoxycarbonyl)-2-iodobenzoic acid is unique due to the presence of both the ethoxycarbonyl group and the iodine atom, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C10H9IO4

Molekulargewicht

320.08 g/mol

IUPAC-Name

4-ethoxycarbonyl-2-iodobenzoic acid

InChI

InChI=1S/C10H9IO4/c1-2-15-10(14)6-3-4-7(9(12)13)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI-Schlüssel

UTNSESICUSBONX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.